molecular formula C12H23N3O7 B605867 Azido-PEG5-CH2CO2H CAS No. 217180-81-9

Azido-PEG5-CH2CO2H

Cat. No. B605867
CAS RN: 217180-81-9
M. Wt: 321.33
InChI Key: CEACGPKHPWXRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG5-CH2CO2H is a cleavable 5 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Azido-PEG5-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

Azido-PEG5-CH2CO2H is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Chemical Reactions Analysis

Azido-PEG5-CH2CO2H is a click chemistry reagent. It contains an Azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG5-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Click Chemistry

Azido-PEG5-CH2CO2H is widely used in click chemistry . The azide group in Azido-PEG5-CH2CO2H can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Amide Bond Formation

The terminal carboxylic acid of Azido-PEG5-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide .

Polyethylene Glycol (PEG) Linker

Azido-PEG5-CH2CO2H is a water-soluble PEG linker . It is used in various fields of research where PEG linkers are required.

Antibody-Drug Conjugates (ADCs)

Azido-PEG5-CH2CO2H is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.

PROTAC Linker

Azido-PEG5-CH2CO2H is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that use the cell’s own disposal system to remove specific proteins.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azido-PEG5-CH2CO2H is a click chemistry reagent that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Azido-PEG5-CH2CO2H can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Custom Synthesis

Azido-PEG5-CH2CO2H is used in custom synthesis . It supports the development of new chemical entities or the modification of existing ones.

Mechanism of Action

Target of Action

Azido-PEG5-CH2CO2H is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules . The compound acts as a linker, connecting the antibody or PROTAC molecule to the drug or target protein .

Mode of Action

Azido-PEG5-CH2CO2H contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-PEG5-CH2CO2H is the ubiquitin-proteasome system . In the context of PROTACs, this system is exploited to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of Azido-PEG5-CH2CO2H are largely determined by its role as a linker in ADCs and PROTACs. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Azido-PEG5-CH2CO2H’s action is the formation of a stable triazole linkage between the antibody or PROTAC molecule and the drug or target protein . This allows for the selective delivery of the drug to the target site or the degradation of the target protein .

Action Environment

The action of Azido-PEG5-CH2CO2H can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the specific environmental conditions . Additionally, the stability of the compound and its resulting triazole linkage can be influenced by factors such as pH and temperature .

Future Directions

Azido-PEG5-CH2CO2H is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . Its future directions are likely to continue in these areas, contributing to advancements in drug delivery and targeted protein degradation.

properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O7/c13-15-14-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12(16)17/h1-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEACGPKHPWXRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG5-CH2CO2H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG5-CH2CO2H
Reactant of Route 2
Reactant of Route 2
Azido-PEG5-CH2CO2H
Reactant of Route 3
Reactant of Route 3
Azido-PEG5-CH2CO2H
Reactant of Route 4
Reactant of Route 4
Azido-PEG5-CH2CO2H
Reactant of Route 5
Reactant of Route 5
Azido-PEG5-CH2CO2H
Reactant of Route 6
Azido-PEG5-CH2CO2H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.